![molecular formula C11H11ClN2O4 B5852908 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and belongs to the class of glutaminase inhibitors that target cancer cells. The purpose of
作用機序
CB-839 inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. The inhibition of glutaminase by CB-839 leads to the depletion of glutamate and α-ketoglutarate, which are essential for the growth and proliferation of cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects on cancer cells. The depletion of glutamine by CB-839 leads to the inhibition of cancer cell growth and proliferation. CB-839 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, CB-839 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
CB-839 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CB-839 has also been extensively studied in preclinical studies, and its mechanism of action is well understood. However, there are also some limitations to using CB-839 in lab experiments. CB-839 has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated. Additionally, CB-839 may have off-target effects that could affect the results of lab experiments.
将来の方向性
There are several future directions for the study of CB-839. One direction is to continue to evaluate the safety and efficacy of CB-839 in clinical trials. Another direction is to investigate the potential of CB-839 in combination therapy with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the off-target effects of CB-839 and to develop more specific glutaminase inhibitors. Finally, the potential applications of CB-839 in other fields, such as metabolic disorders and neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, CB-839 is a synthetic compound that has shown promising results in preclinical studies for the treatment of various types of cancer. CB-839 inhibits the activity of glutaminase, which leads to the depletion of glutamine in cancer cells and the inhibition of cancer cell growth and proliferation. CB-839 has significant biochemical and physiological effects on cancer cells and has the potential to enhance the efficacy of other cancer therapies. However, there are also limitations to using CB-839 in lab experiments, and further studies are needed to understand its off-target effects and potential applications in other fields.
合成法
The synthesis of CB-839 involves a multistep process that starts with the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to form 3-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with N-protected glycine to form N-protected glycine 3-chloro-4-nitrobenzoyl ester, which is then subjected to reduction with borane-THF to form N-protected glycine 3-chloro-4-aminobenzoyl ester. Finally, this intermediate is reacted with ethyl 4-oxobutanoate to form the CB-839 compound.
科学的研究の応用
CB-839 has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 inhibits the activity of glutaminase, which leads to the depletion of glutamine in cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation. CB-839 has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and triple-negative breast cancer.
特性
IUPAC Name |
4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPGUMHRNFNAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6635529 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。